molecular formula C13H19N3O3 B13325389 Methyl 1-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)pyrrolidine-3-carboxylate

Methyl 1-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)pyrrolidine-3-carboxylate

Cat. No.: B13325389
M. Wt: 265.31 g/mol
InChI Key: BGCKVESNMLBVFK-UHFFFAOYSA-N
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Description

Methyl 1-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)pyrrolidine-3-carboxylate is a complex organic compound that belongs to the class of pyrrolidine carboxylates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)pyrrolidine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced via nucleophilic substitution or other coupling reactions.

    Functional Group Modifications: Amino and ester groups can be introduced through amination and esterification reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 1-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)pyrrolidine-2-carboxylate: A closely related compound with a similar structure but different positional isomerism.

    Ethyl 1-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)pyrrolidine-3-carboxylate: An ethyl ester analog with potentially different chemical properties.

Uniqueness

Methyl 1-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)pyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

methyl 1-[2-(3-amino-2-oxopyridin-1-yl)ethyl]pyrrolidine-3-carboxylate

InChI

InChI=1S/C13H19N3O3/c1-19-13(18)10-4-6-15(9-10)7-8-16-5-2-3-11(14)12(16)17/h2-3,5,10H,4,6-9,14H2,1H3

InChI Key

BGCKVESNMLBVFK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(C1)CCN2C=CC=C(C2=O)N

Origin of Product

United States

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